molecular formula C21H22FN5O2 B12244814 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine

Cat. No.: B12244814
M. Wt: 395.4 g/mol
InChI Key: MYUNAYSVNUDGAD-UHFFFAOYSA-N
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Description

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of substituted 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific reagents and catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and safety to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of TAK1 kinase, a protein involved in cell growth and apoptosis . This inhibition occurs through binding to the hinge region of the kinase, thereby blocking its activity .

Properties

Molecular Formula

C21H22FN5O2

Molecular Weight

395.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-2-yl)methanone

InChI

InChI=1S/C21H22FN5O2/c22-16-2-1-9-23-20(16)21(28)26-10-7-14(8-11-26)13-29-19-6-5-18-24-17(15-3-4-15)12-27(18)25-19/h1-2,5-6,9,12,14-15H,3-4,7-8,10-11,13H2

InChI Key

MYUNAYSVNUDGAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=C(C=CC=N5)F

Origin of Product

United States

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